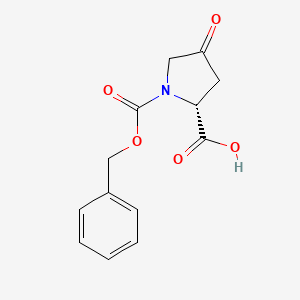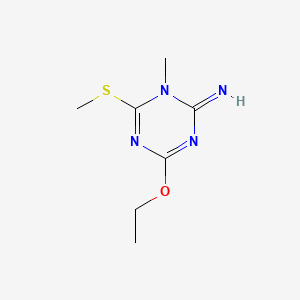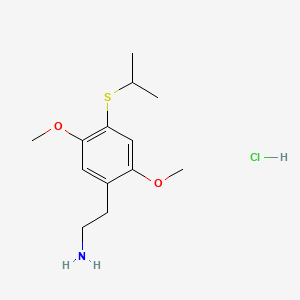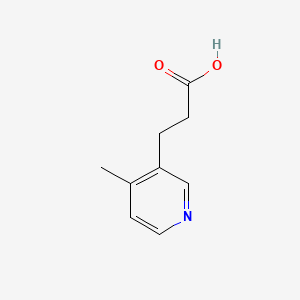
Tenoxicam-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenoxicam-d4 is a deuterated form of tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Tenoxicam is widely used to relieve inflammation, swelling, stiffness, and pain associated with conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tenoxicam due to its stable isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-d4 involves the incorporation of deuterium atoms into the tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol during the reaction . The reaction conditions typically involve heating the reaction mixture to facilitate the incorporation of deuterium atoms into the tenoxicam structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Tenoxicam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring and thiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
科学的研究の応用
Tenoxicam-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam in biological systems.
Metabolic Pathway Analysis: The deuterium labeling allows researchers to trace the metabolic pathways of tenoxicam and identify its metabolites.
Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions and their impact on the pharmacokinetics of tenoxicam.
Analytical Method Development: It serves as a reference standard in the development and validation of analytical methods for the quantification of tenoxicam in various matrices.
作用機序
The mechanism of action of Tenoxicam-d4 is similar to that of tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include both COX-1 and COX-2 isoforms .
類似化合物との比較
Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory and analgesic properties.
Meloxicam: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness of Tenoxicam-d4
This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for understanding the pharmacokinetics and metabolic pathways of tenoxicam .
特性
CAS番号 |
1329834-60-7 |
|---|---|
分子式 |
C13H11N3O4S2 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |
InChIキー |
LZNWYQJJBLGYLT-UCSNGBFQSA-N |
SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H] |
正規SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
同義語 |
4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)




